4-Fluorophenyl thiocyanate
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Overview
Description
1-Fluoro-4-thiocyanatobenzene is an organic compound with the molecular formula C7H4FNS. It is characterized by a benzene ring substituted with a fluorine atom and a thiocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-thiocyanatobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with thiocyanate salts under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{FNO}_2 + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{FSCN} + \text{KNO}_2 ] This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 1-Fluoro-4-thiocyanatobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-thiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the thiocyanate group can be replaced by other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or amines in polar aprotic solvents like DMSO or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.
Electrophilic Aromatic Substitution: Products include benzene derivatives with different electrophiles replacing the thiocyanate group.
Scientific Research Applications
1-Fluoro-4-thiocyanatobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-thiocyanatobenzene involves its ability to undergo nucleophilic and electrophilic substitution reactions. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the fluorine atom can be replaced by nucleophiles, leading to the formation of various substituted benzene derivatives .
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but with a nitro group instead of a thiocyanate group.
4-Fluorobenzonitrile: Similar structure but with a cyano group instead of a thiocyanate group.
Uniqueness: 1-Fluoro-4-thiocyanatobenzene is unique due to the presence of both a fluorine atom and a thiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C7H4FNS |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(4-fluorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
InChI Key |
YGVWLZJCSLCIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC#N |
Origin of Product |
United States |
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